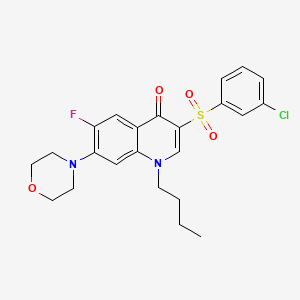

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClFN2O4S/c1-2-3-7-27-15-22(32(29,30)17-6-4-5-16(24)12-17)23(28)18-13-19(25)21(14-20(18)27)26-8-10-31-11-9-26/h4-6,12-15H,2-3,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSXRVPTGPHUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials might include a quinoline derivative, a butylating agent, a chlorobenzenesulfonyl chloride, and a morpholine derivative. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems may enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinolone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, leading to derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its biological activity, such as antibacterial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

Industry: Applications in material science, such as the development of new polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological targets. In general, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The unique substituents on this compound may interact with different molecular targets, leading to varied biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related 1,4-dihydroquinolin-4-one derivatives (Table 1). Key differences lie in substituents at positions 1, 3, 6, and 7, which dictate biological activity and pharmacokinetics.

Key Differences and Implications

- Position 1 (Alkyl Chain): The butyl group in the target compound balances lipophilicity and metabolic stability. Shorter chains (e.g., methyl) reduce half-life, while longer chains (e.g., pentyl in compound 94) may increase toxicity .

- Position 3 (Sulfonyl vs.

- Position 7 (Morpholino vs. Diethylamino): The morpholino moiety improves aqueous solubility compared to diethylamino (compound in ), which is critical for bioavailability. Morpholino groups are also less prone to oxidative metabolism .

- Position 6 (Fluoro): The fluoro substituent, shared with APDQ230122, enhances membrane penetration and resistance to enzymatic degradation, a common feature in fluoroquinolone antibiotics .

Biologische Aktivität

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core with various functional groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C23H24ClFN2O4S |

| Molecular Weight | 463.96 g/mol |

| CAS Number | 892758-71-3 |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, thereby modulating metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways that regulate various physiological responses.

- Nucleic Acid Interaction : The compound may interact with DNA or RNA, affecting gene expression and replication processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds within the quinoline family often possess significant antimicrobial properties. The presence of the chlorobenzenesulfonyl group enhances these effects by increasing lipophilicity and improving cell membrane penetration.

Anticancer Properties

Preliminary investigations suggest that 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Antimicrobial Efficacy : A study on structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

- Anticancer Effects : Research involving derivatives of quinoline compounds showed promise in inhibiting proliferation in various cancer cell lines, indicating that modifications to the structure can enhance therapeutic efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | High |

| Escherichia coli | Moderate | |

| Anticancer | Various cancer cell lines | Significant inhibition |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity related to metabolic pathways |

| Receptor Interaction | Influences cellular signaling pathways |

| Nucleic Acid Interaction | Affects gene expression and replication |

Q & A

Q. Strategies :

- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability and yield in polar aprotic solvents (e.g., THF or dioxane) .

- Temperature control : Maintain 80–100°C to balance reaction rate and catalyst decomposition.

- Base optimization : Employ Cs₂CO₃ or K₃PO₄ to deprotonate intermediates without side reactions .

Data Contradiction Analysis : If yields vary across studies, compare ligand steric effects (e.g., SPhos vs. DavePhos) and solvent dielectric constants .

Advanced: How should researchers address discrepancies in reported IC₅₀ values for anticancer activity?

Q. Systematic Approach :

- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hours) .

- Control variables : Account for serum concentration (e.g., 10% FBS vs. serum-free media) and compound solubility (DMSO concentration ≤0.1%) .

- Validate mechanisms : Perform kinase inhibition assays (e.g., EGFR or VEGFR-2) to confirm target engagement .

Basic: What spectroscopic methods are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm) .

- HPLC-MS : Ensure >95% purity using a C18 column (acetonitrile:water gradient) and ESI-MS for molecular ion confirmation .

- XRD : Resolve crystal structure to validate stereochemistry .

Advanced: What role does the morpholin-4-yl group play in enhancing solubility without compromising bioactivity?

Q. Mechanistic Insight :

- Solubility : Morpholine’s oxygen atoms form hydrogen bonds with water (logP reduction by ~0.5 units) .

- Bioactivity : The ring’s flexibility allows adaptive binding to hydrophobic pockets in target proteins.

Methodology : Compare analogs with piperidine or thiomorpholine substituents via solubility assays (shake-flask method) and MD simulations .

Advanced: How can computational chemistry predict the reactivity of the sulfonyl group in derivatization reactions?

Q. Approach :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites .

- Reactivity mapping : Use electrostatic potential surfaces to predict nucleophilic attack sites (e.g., para to chlorine in the benzenesulfonyl group) .

Validation : Synthesize derivatives (e.g., sulfonamide analogs) and compare experimental vs. predicted reaction rates .

Basic: What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood during synthesis to avoid inhalation of sulfonyl chloride vapors .

- First Aid : For skin exposure, rinse with water for 15 minutes and seek medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.